molecular formula C4H8ClNO2S B1355009 (1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride CAS No. 62510-60-5

(1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride

Cat. No. B1355009
CAS RN: 62510-60-5
M. Wt: 169.63 g/mol
InChI Key: LKFDPRBLUFZFJH-UHFFFAOYSA-N
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Description

(1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride , with the chemical formula C₄H₇NO₂S·HCl , is a compound that falls within the thienylamine class. It is characterized by a thienyl ring containing a nitrogen atom and a sulfur dioxide group. The hydrochloride salt form enhances its solubility and stability .


Synthesis Analysis

The synthesis of this compound involves the reaction of a thienylamine precursor with sulfur dioxide (SO₂) under appropriate conditions. Detailed synthetic pathways and reaction mechanisms are documented in scientific literature. Researchers have explored various methods to achieve high yields and purity .


Molecular Structure Analysis

The arrangement of atoms and bonds within the molecule significantly influences its properties and reactivity .

Scientific Research Applications

Organocatalytic Applications

(1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride has applications in the field of organocatalysis. A study by Ingale et al. (2021) described the use of a similar compound, thiamine hydrochloride, as an eco-friendly organocatalyst for the N-tert-butyloxycarbonylation of amines. This method is applicable to various types of amines and offers high yield without racemization, suggesting potential for (1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride in similar reactions (Ingale et al., 2021).

Biocatalysis in Pharmaceutical Industries

In biocatalysis, especially within pharmaceutical industries, such compounds can be instrumental. Angajala et al. (2016) highlighted the growth in 'chemical biotechnology', emphasizing the utilization of biocatalysts in the synthesis of various pharmaceuticals. The potential of (1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride in such applications may be inferred from this broader context of biocatalysis in pharmaceuticals (Angajala et al., 2016).

Synthesis of Antineoplastic Agents

Pettit et al. (2003) demonstrated the synthesis and evaluation of antineoplastic agents involving a similar compound, highlighting its potential efficacy against various cancer cell lines. This indicates the possible relevance of (1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride in the development of new antineoplastic agents (Pettit et al., 2003).

Applications in Crystallography and Cocrystal Formation

The formation of cocrystals and crystallographic studies involving amine hydrochlorides, like (1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride, have been explored. Childs et al. (2004) described a crystal engineering strategy forming cocrystals of amine hydrochlorides with organic acids, suggesting potential applications in designing cocrystals with modified physical properties (Childs et al., 2004).

Antimicrobial Applications

In the field of antimicrobial research, compounds like (1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride can be significant. Mittal et al. (2011) synthesized tricyclic compounds with antimicrobial activities, pointing to the potential of similar compounds in creating effective antimicrobial agents (Mittal et al., 2011).

Safety And Hazards

  • Safety Data Sheet (SDS) : Available here.

properties

IUPAC Name

1,1-dioxo-2,3-dihydrothiophen-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2S.ClH/c5-4-1-2-8(6,7)3-4;/h1-2,4H,3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFDPRBLUFZFJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride

CAS RN

62510-60-5
Record name 3-amino-2,3-dihydro-1lambda6-thiophene-1,1-dione hydrochloride
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